3-氯-N-[5-(3-吡啶基)-1,3,4-恶二唑-2-基]苯甲酰胺
描述
“3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide” is a carbonyl compound and an organohalogen compound . It has been associated with low profound toxicity in mammals .
Molecular Structure Analysis
The molecular formula of the compound is C14H9ClN4O2 . The structure is based on structures generated from information available in ECHA’s databases .Physical and Chemical Properties Analysis
The compound has a molecular weight of 300.70 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 80.9 Ų .科学研究应用
新型 RET 激酶抑制剂用于癌症治疗
研究表明,设计和合成了新型苯甲酰胺衍生物,包括类似于“3-氯-N-[5-(3-吡啶基)-1,3,4-恶二唑-2-基]苯甲酰胺”的结构,作为有效的 RET 激酶抑制剂。这些化合物,例如含有取代的五元杂芳环的 4-氯苯甲酰胺衍生物,在激酶分析中显示出中等至高的效力,并抑制了 RET 野生型和看门人突变驱动的细胞增殖,表明它们作为癌症治疗先导化合物的潜力 (韩梅等,2016)。
抗菌活性
一项针对 2-(3-氯-1-苯并噻吩-2-基)-3-(取代苯基)-4-(3H)-喹唑啉酮衍生物的研究表明,这些化合物与“3-氯-N-[5-(3-吡啶基)-1,3,4-恶二唑-2-基]苯甲酰胺”具有相同的结构基序,具有显着的抗菌和抗真菌活性。这突出了此类化合物在解决抗菌素耐药性方面的潜在应用 (G. 纳加纳古达和 A. 佩索姆,2011)。
抗癌评价
含有 1,3,4-恶二唑部分的化合物已被评估其抗癌活性。例如,1,3,4-恶二唑的衍生物已被合成并在体外评估其抗癌功效,对各种癌细胞系表现出中等活性。这表明“3-氯-N-[5-(3-吡啶基)-1,3,4-恶二唑-2-基]苯甲酰胺”和类似化合物在开发新的抗癌剂中的潜在效用 (萨拉赫丁等,2014)。
抗氧化活性
研究表明,含有 1,3,4-恶二唑基团的 1-(5-氯-2-羟苯基)-5-氧代吡咯烷-3-羧酸衍生物具有有效的抗氧化活性。一些化合物被认为比抗坏血酸等众所周知的抗氧化剂更有效的抗氧化剂,表明“3-氯-N-[5-(3-吡啶基)-1,3,4-恶二唑-2-基]苯甲酰胺”衍生物在氧化应激相关条件下的潜在应用 (I. 图莫西内等,2019)。
杂环化合物的合成
基于 1,3,4-恶二唑环的新型杂环化合物的合成,如“3-氯-N-[5-(3-吡啶基)-1,3,4-恶二唑-2-基]苯甲酰胺”,已被探索用于各种应用,包括开发具有独特特性的新药和材料。这些研究有助于扩展合成方法和探索新型杂环化合物的生物和物理化学性质 (Y. 哈尔琴科等,2008)。
安全和危害
The compound is a potential carcinogen . It is associated with low profound toxicity in mammals but long-term toxicology investigations have revealed that it can stimulate tumor growth . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
未来方向
作用机制
Target of Action
Similar compounds have been known to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been reported to act by inhibiting multiple receptor tyrosine kinases .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities .
属性
IUPAC Name |
3-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-5-1-3-9(7-11)12(20)17-14-19-18-13(21-14)10-4-2-6-16-8-10/h1-8H,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPOTWCKNUADRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330501 | |
Record name | 3-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862809-83-4 | |
Record name | 3-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。